molecular formula C20H19N B1582438 N,N-Dibenzylaniline CAS No. 91-73-6

N,N-Dibenzylaniline

Cat. No. B1582438
Key on ui cas rn: 91-73-6
M. Wt: 273.4 g/mol
InChI Key: ISGXOWLMGOPVPB-UHFFFAOYSA-N
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Patent
US04536367

Procedure details

With stirring, 150.0 g of N,N-dibenzylaniline was added slowly over approximately two hours to 425.0 g of 100 percent sulfuric acid while maintaining a temperature in the range of 25° to 30° C. The resulting solution was set aside at ambient temperature for approximately fourteen hours. Then, 165 g of 65 percent oleum was added to the solution with stirring while maintaining a temperature in the range of 25° to 30° C. using an ice water bath. The resulting solution was stirred approximately 19 hours at ambient temperature and then was poured slowly onto ice with stirring. Sufficient sodium carbonate was added gradually to the drowned mixture to adjust the pH to approximately 7.0 and thus obtaining a solution of N,N-bis(3-sulfobenzyl)aniline.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
165 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:22](=[O:26])(=[O:25])([OH:24])O.[OH:27][S:28](O)(=[O:30])=[O:29].O=S(=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[S:22]([C:18]1[CH:17]=[C:16]([CH:21]=[CH:20][CH:19]=1)[CH2:15][N:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([S:28]([OH:30])(=[O:29])=[O:27])[CH:7]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)([OH:24])(=[O:26])=[O:25] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
165 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature in the range of 25° to 30° C
WAIT
Type
WAIT
Details
The resulting solution was set aside at ambient temperature for approximately fourteen hours
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature in the range of 25° to 30° C.
STIRRING
Type
STIRRING
Details
The resulting solution was stirred approximately 19 hours at ambient temperature
Duration
19 h
ADDITION
Type
ADDITION
Details
was poured slowly onto ice
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)C=1C=C(CN(C2=CC=CC=C2)CC2=CC(=CC=C2)S(=O)(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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